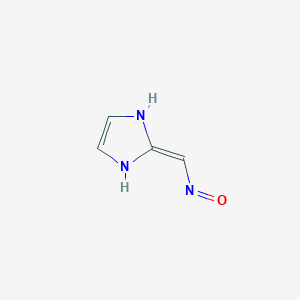

1H-Imidazole-2-carboxaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Imidazole-2-carboxaldehyde oxime is a heterocyclic compound with the molecular formula C4H5N3O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carboxaldehyde oxime can be synthesized through various methods. One common approach involves the reaction of 1H-imidazole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired oxime product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole-2-carboxaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidote for Organophosphate Poisoning

One of the most promising applications of 1H-Imidazole-2-carboxaldehyde oxime is its role as a reactivator of butyrylcholinesterase (BChE) inhibited by organophosphate (OP) compounds. Research has shown that certain imidazole aldoximes can effectively reactivate BChE, which is crucial in counteracting the effects of nerve agents and pesticides. The compound was synthesized and tested for its efficacy in reactivating OP-inhibited BChE, demonstrating significant potential as a therapeutic agent in toxicology .

Anticancer Properties

The compound also exhibits potential anticancer activity. Studies have indicated that oxime derivatives can inhibit key kinases involved in cancer cell proliferation. For instance, this compound derivatives have shown promising results against various cancer cell lines, including significant inhibition of FLT3 kinase activity . This suggests that the compound may serve as a scaffold for developing new anticancer drugs.

Antimicrobial Properties

Research into the biological activities of this compound has revealed its potential as an antimicrobial agent. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results that indicate it could be developed into a new class of antibiotics.

Synthetic Applications

Building Block in Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Reactivation Efficiency of Imidazole Aldoximes

| Compound | Reactivation Rate Constant (s^-1) | Notes |

|---|---|---|

| RS-113B (N-pentyl) | 0.45 | Most efficient reactivator |

| RS-115B (N-propyl) | 0.30 | Optimal for sarin-derived conjugates |

| RS-10 (N-decyl) | 0.20 | Effective but less than RS-113B |

This table summarizes findings from studies evaluating the reactivation efficiency of different imidazole aldoximes against OP-inhibited BChE, highlighting the superior performance of N-pentyl derivatives .

Table 2: Anticancer Activity against FLT3 Kinase

| Compound | IC50 (nM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| Indirubin-5-carboxamide oxime | 7.89 | MV4-11 | Inhibition of FLT3 kinase activity |

| 5-Methyl acetate analog | 3.19 | MV4-11 | Induction of apoptosis and cell cycle arrest |

This table illustrates the anticancer potency of specific oxime derivatives, indicating their potential use in targeted cancer therapies .

Industrial Applications

Pharmaceutical Production

Due to its diverse applications, this compound is also utilized in the pharmaceutical industry for producing drugs that target various diseases. Its synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.

Wirkmechanismus

The mechanism of action of 1H-imidazole-2-carboxaldehyde oxime involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s oxime group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole-2-carboxaldehyde: Similar structure but lacks the oxime group.

2-Imidazolecarboxaldehyde: Another derivative of imidazole with a formyl group at the 2-position.

1-Methyl-2-imidazolecarboxaldehyde: A methylated derivative with similar reactivity.

Uniqueness: 1H-Imidazole-2-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

1H-Imidazole-2-carboxaldehyde oxime is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C4H5N3O. Its structure features a five-membered imidazole ring with an oxime functional group, which contributes to its unique reactivity and biological properties. The compound is typically synthesized from 1H-imidazole-2-carboxaldehyde and hydroxylamine hydrochloride under basic conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing imidazole and oxime functionalities can inhibit the growth of various bacteria and fungi. For instance, derivatives of imidazole have been recognized for their broad-spectrum antimicrobial properties.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It is believed to induce apoptosis in cancer cells through interaction with specific cellular pathways, although detailed mechanisms remain to be fully elucidated .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. This inhibition could be leveraged for therapeutic purposes in diseases characterized by dysregulated enzyme activity .

The biological activity of this compound is thought to arise from its ability to interact with various biological targets:

- Enzyme Interactions : Imidazoles are known to bind to active sites or allosteric sites on enzymes, altering their function. This property is crucial for its potential as a therapeutic agent .

- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis, such as the PI3K/Akt/mTOR pathway and NF-κB signaling .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a new antibiotic candidate .

- Cytotoxicity Against Cancer Cells : In vitro studies using various cancer cell lines revealed that this compound induced cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting its utility in cancer therapy .

- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic processes. This inhibition was quantified using enzyme assays, which showed a dose-dependent response, further supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₄H₅N₃O | Contains an oxime group enhancing reactivity |

| 2-Methyl-1H-imidazole-4-carbaldehyde oxime | C₅H₈N₄O | Methyl group alters biological activity |

| 1H-Imidazol-4-aldehyde | C₄H₄N₂O | Lacks the oxime functionality |

Eigenschaften

IUPAC Name |

(NE)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKWQRUCZNBSDY-XVNBXDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.